2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with butanoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the sulfur atom. Common reagents include alkyl halides and amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide: This compound shares the pyrimidine and sulfanyl groups but differs in its side chain, leading to different chemical properties and applications.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide:
The uniqueness of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide lies in its combination of the trifluoromethoxy group and the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18F3N3O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C17H18F3N3O2S/c1-4-14(26-16-21-10(2)9-11(3)22-16)15(24)23-12-5-7-13(8-6-12)25-17(18,19)20/h5-9,14H,4H2,1-3H3,(H,23,24) |
InChI Key |
PBEVMHPGDGVRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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